A Technical Guide to the Spectroscopic Characterization of 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
A Technical Guide to the Spectroscopic Characterization of 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel heterocyclic compound, 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine. This molecule, featuring a fused imidazo[1,2-a]pyrimidine core linked to a thiophene moiety, is of significant interest in medicinal and materials chemistry.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug development and materials science.
This document is intended for researchers, scientists, and professionals in drug development. It will detail the theoretical basis and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not widely published, this guide will provide predicted values and interpretations based on the analysis of structurally related compounds and established spectroscopic principles.[2][3][4]
Molecular Structure and Numbering Scheme
For clarity in the subsequent spectroscopic analysis, the following IUPAC numbering scheme for 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine will be utilized.
Caption: Molecular structure and atom numbering of 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine.
Spectroscopic Analysis Workflow
The comprehensive characterization of 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine involves a multi-technique approach. The logical flow from sample preparation to structural elucidation is depicted below. This workflow ensures that complementary data from different spectroscopic methods are integrated for an unambiguous structure confirmation.
Caption: General workflow for the spectroscopic characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom, confirming the connectivity and substitution pattern.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for heterocyclic amines as it can help in observing exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all aromatic and amine protons are observed.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard for most organic molecules.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts are based on the analysis of similar imidazo[1,2-a]pyrimidine and thiophene-containing compounds.[2][5] The imidazo[1,2-a]pyrimidine core protons are expected in the aromatic region, as are the protons of the thiophene ring. The amine protons will likely appear as a broad singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 8.5 - 8.7 | dd | J = 6.8, 2.0 | 1H |
| H-7 | 8.3 - 8.5 | dd | J = 4.0, 2.0 | 1H |
| H-6 | 6.8 - 7.0 | dd | J = 6.8, 4.0 | 1H |
| Thiophene H-5' | 7.4 - 7.6 | dd | J = 5.0, 1.0 | 1H |
| Thiophene H-3' | 7.2 - 7.4 | dd | J = 3.5, 1.0 | 1H |
| Thiophene H-4' | 7.0 - 7.2 | dd | J = 5.0, 3.5 | 1H |
| -NH₂ | 5.0 - 6.0 | br s | - | 2H |
-
Rationale: The protons on the pyrimidine ring (H-5, H-7, H-6) are expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atoms.[2] The thiophene protons' chemical shifts are influenced by the electronic effects of the imidazopyrimidine substituent.[6] The amine protons are expected to be broad and may exchange with D₂O.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are based on the known electronic effects of the heterocyclic rings and the amine substituent.[2][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 125 - 130 |
| C-5 | 148 - 152 |
| C-7 | 130 - 135 |
| C-8a | 140 - 145 |
| C-6 | 108 - 112 |
| Thiophene C-2' | 138 - 142 |
| Thiophene C-3' | 127 - 130 |
| Thiophene C-4' | 126 - 129 |
| Thiophene C-5' | 125 - 128 |
-
Rationale: The carbons of the imidazo[1,2-a]pyrimidine ring are expected to resonate at characteristic chemical shifts for this heterocyclic system. The presence of the electron-donating amine group at C-3 will influence the chemical shift of this carbon and adjacent carbons. The thiophene carbons will also show characteristic shifts.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |
| C=N stretch | 1620 - 1650 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-N stretch | 1250 - 1350 | Medium |
| Thiophene ring vibrations | 700 - 850 | Strong |
-
Rationale: The N-H stretching of the primary amine will appear as a broad band in the 3300-3500 cm⁻¹ region.[7] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic system and the thiophene ring will give rise to strong absorptions in the 1450-1650 cm⁻¹ region.[7] The characteristic out-of-plane bending vibrations of the thiophene ring are expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Predicted Mass Spectrometry Data
The molecular formula of 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine is C₁₀H₈N₄S, with a monoisotopic mass of 216.05 g/mol .[1]
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 217.05 | Protonated molecular ion |
| [M]⁺˙ | 216.05 | Molecular ion |
-
Rationale: In ESI-MS, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 217.05.[1] Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or cleavage of the thiophene ring, but predicting the exact fragmentation is complex without experimental data.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data (NMR, IR, and MS) for 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine. The provided protocols and predicted data serve as a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The structural insights gained from these spectroscopic techniques are essential for advancing the development of new therapeutic agents and functional materials.
References
- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes - Benchchem.
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]
-
Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - NIH. Available at: [Link]
-
Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - ACS Publications. Available at: [Link]
-
Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles - Sci-Hub. Available at: [Link]
-
(PDF) Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - ResearchGate. Available at: [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate. Available at: [Link]
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega - ACS Publications. Available at: [Link]
-
2-Thiophen-2-yl-imidazo[1,2-a]pyridin-8-ylamine | C11H9N3S - PubChem. Available at: [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC - NIH. Available at: [Link]
-
(E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. IUCrData. Available at: [Link]
-
1 H NMR spectra showing regioselective substitutions on thiophene... - ResearchGate. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]

